molecular formula C13H12N2O4 B1437069 Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 845723-50-4

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No. B1437069
M. Wt: 260.24 g/mol
InChI Key: WEHZFKRCAPQCHV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve kinetic studies and the use of various spectroscopic techniques to monitor the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and acidity or basicity.


Scientific Research Applications

  • Scientific Field: Dermatology and Cosmetology

    • Application : The compound is used as an anti-melanogenic agent .
    • Method of Application : The compound is used as a tyrosinase inhibitor. Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis .
    • Results : One mixed-type inhibitor from hydroxypyridinone-l-phenylalanine conjugates, named ((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl) methyl 2-amino-3-phenylpropanoate), showed potent inhibitory effect with IC 50 values of 12.6 and 4.0 µM for monophenolase and diphenolase activities, respectively .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound is used in the synthesis of Schiff base ligands for transition metal complexes .
    • Method of Application : The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • Results : The synthesized metal (II) complexes were found to have high potency as antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
  • Scientific Field: Pharmaceutical Chemistry
    • Application : The compound is used in the preparation of salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease .
    • Method of Application : The compound is obtained from the benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent .
    • Results : The process results in the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .
  • Scientific Field: Organic Chemistry
    • Application : The compound is used in the reduction of nitro groups to amines .
    • Method of Application : The reduction process usually involves the use of zinc, which is activated by alloying with mercury (a process known as amalgamation) .
    • Results : The process results in the conversion of nitro groups to amines .

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for up-to-date and detailed information. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

methyl 6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZFKRCAPQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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